REACTION_SMILES
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[CH2:27]([N:28]1[CH2:29][CH2:30][NH:31][CH2:32][CH2:33]1)[c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1.[CH2:40]([c:41]1[cH:42][cH:43][cH:44][cH:45][cH:46]1)[N:47]1[CH2:48][CH2:49][N:50]([C:53](=[O:54])[CH:55]2[O:56][CH2:57][CH2:58][CH2:59][CH2:60]2)[CH2:51][CH2:52]1.[Cl-:20].[Cl:21][C:22]([C:23]([Cl:24])=[O:25])=[O:26].[Na:1].[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:16]1[C:17]([OH:18])=[O:19].[O:2]1[CH:3]=[CH:4][CH2:5][CH2:6][CH:7]1[C:8]([OH:9])=[O:10]>>[NH:47]1[CH2:48][CH2:49][N:50]([C:53](=[O:54])[CH:55]2[O:56][CH2:57][CH2:58][CH2:59][CH2:60]2)[CH2:51][CH2:52]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(CN2CCNCC2)cc1
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Name
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O=C(C1CCCCO1)N1CCN(Cc2ccccc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(C1CCCCO1)N1CCN(Cc2ccccc2)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCCCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCC=CO1
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Name
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|
Type
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product
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Smiles
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O=C(C1CCCCO1)N1CCNCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |